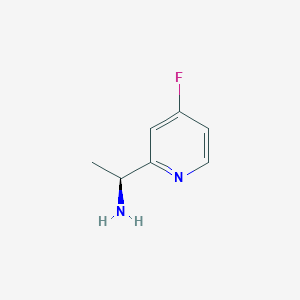
(1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine is an organic compound that belongs to the class of amines. It features a fluoropyridine moiety attached to an ethanamine backbone. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoropyridine.
Reaction with Ethylamine: The 4-fluoropyridine is reacted with ethylamine under controlled conditions to form the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could produce various substituted pyridines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The fluoropyridine moiety could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1s)-1-(4-Chloropyridin-2-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
(1s)-1-(4-Bromopyridin-2-yl)ethan-1-amine: Contains a bromine atom instead of fluorine.
(1s)-1-(4-Methylpyridin-2-yl)ethan-1-amine: Features a methyl group instead of a halogen.
Uniqueness
The presence of the fluorine atom in (1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine can impart unique properties, such as increased lipophilicity and metabolic stability, which might enhance its biological activity and therapeutic potential.
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(1S)-1-(4-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3/t5-/m0/s1 |
InChI Key |
JLWBNANFBVXBSG-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CC(=C1)F)N |
Canonical SMILES |
CC(C1=NC=CC(=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















